molecular formula C11H16N2O5S B3241875 5-Ethyl-4-thiouridine CAS No. 148744-32-5

5-Ethyl-4-thiouridine

Cat. No. B3241875
CAS RN: 148744-32-5
M. Wt: 288.32 g/mol
InChI Key: ZLTZNKYXHZOEGD-FDDDBJFASA-N
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Description

5-Ethyl-4-thiouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It is also profoundly utilized as a chemical probe in RNA modification studies .


Synthesis Analysis

The synthesis of 4-thiouridines, including 5-Ethyl-4-thiouridine, has been explored in several studies . One approach involves the concept of derivatizing 4sU into a 5′-monophosphate prodrug that would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside .


Molecular Structure Analysis

The molecular weight of 5-Ethyl-4-thiouridine is 288.32 and its formula is C11H16N2O5S . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@H=C2)=S)=O)O1 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethyl-4-thiouridine are not explicitly mentioned in the search results, it’s known that thiouridines, such as 4-thiouridine (4sU), have attracted great interest in metabolic labeling-based RNA sequencing approaches .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-Ethyl-4-thiouridine and related compounds have been explored in various chemical syntheses and structural analyses. The synthesis of various substituted 5-methyluridines and 2-thiouridines has been achieved through nucleophilic substitution, highlighting the versatility of these compounds in creating modified nucleosides (Bartosik & Leszczynska, 2015). Additionally, the crystal structure of a DNA duplex with 2-thiothymidines has been studied, providing insights into the stabilizing contributions of sulfur-modified nucleotides (Diop-Frimpong et al., 2005).

RNA Labeling and Tracking

4-Thiouridine, a close relative of 5-ethyl-4-thiouridine, has been used in RNA labeling and tracking. A method to label and purify 4-thiouridine-containing RNA demonstrates increased efficiency and yields, facilitating the study of global microRNA turnover (Duffy et al., 2015). Furthermore, the bioconjugation of 4-thiouridine for analytical and preparative purposes has been explored, highlighting its use in RNA modification studies (Schmid et al., 2017).

Antimicrobial and Biological Activities

Several studies have explored the antimicrobial and biological activities of compounds related to 5-ethyl-4-thiouridine. Novel chromone-pyrimidine coupled derivatives, including 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, have been synthesized and evaluated for antimicrobial activity (Nikalje et al., 2017). Additionally, thiazolopyrimidine derivatives, including 2-thioxo-1,2,3,4-tetrahydropyrimidines, have been synthesized with potential antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Mechanism of Action

The anticancer mechanisms of 5-Ethyl-4-thiouridine rely on inhibition of DNA synthesis and induction of apoptosis . More specifically, purine nucleoside analogs like 5-Ethyl-4-thiouridine have broad antitumor activity targeting indolent lymphoid malignancies .

Future Directions

The future directions of 5-Ethyl-4-thiouridine research could involve its use in RNA modification studies and the development of new drug strategies employing sulfur substitution of oxygen atoms in therapeutic RNAs . The concept of derivatizing 4sU into a 5′-monophosphate prodrug to improve labeling efficiency is also a promising area of exploration .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTZNKYXHZOEGD-FDDDBJFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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